

Unlocking T-Cell Immunity: A Comparative Analysis of HPK1 Inhibitor Scaffolds

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of emerging Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor scaffolds. HPK1 has garnered significant attention as a key immuno-oncology target due to its function as a negative regulator of T-cell and B-cell receptor signaling.[1] Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by activating T-cells, B-cells, and dendritic cells.[1][2] This guide provides a comprehensive overview of the performance of various HPK1 inhibitors, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the biochemical potency and cellular activity of several notable HPK1 inhibitors. It is important to note that direct comparisons should be made with caution, as the data are sourced from various studies and may have been generated under different experimental conditions.[1]



Inhibitor Scaffold/Comp ound	HPK1 Biochemical IC50 (nM)	Cellular pSLP- 76 IC50 (nM)	IL-2 Release EC50 (nM)	Key Features
Diaminopyrimidin e Carboxamides				
Compound 1 (BMS)	0.5[3]	-	226	Engages the hinge region of HPK1.
Compound 22 (BMS)	0.061	-	-	Potent diaminopyrimidin e carboxamide.
Spiro- Azaindolines				
GEN-8 (Genentech)	-	-	-	Occupies the ATP-binding site with an atypical binding mode.
Isoindolinones				
Compound 4-5	0.9	-	-	Deuterated analogue with improved selectivity.
1H-pyrazolo[3,4- b]pyridines				
Compound 2-7	1.39	-	11.56 (Jurkat cells)	Favorable selectivity against TCR-related kinases.
2,4-disubstituted Pyrimidines				



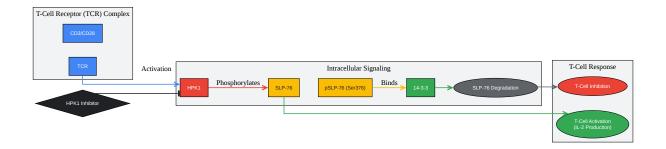
HMC-H8 Clinical Candidates	1.11	283.0	157.08	Potent with good oral bioavailability in rats.
CFI-402411	4.0 ± 1.3	-	-	Orally bioavailable, in Phase 1/2 clinical trials.
BGB-15025	-	-	-	In Phase I trials, both as monotherapy and in combination.
NDI-101150	-	-	-	In Phase I/II clinical trials.
Allosteric Inhibitor				
Compound 1 (Triazolopyrimidi none)	Binds to unphosphorylate d HPK1 >24-fold more potently than active HPK1	-	-	Allosteric, inactive conformation-selective inhibitor.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that plays a crucial role in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent



degradation of SLP-76, which ultimately dampens the T-cell response and reduces the production of interleukin-2 (IL-2). The inhibition of HPK1 blocks this negative feedback loop, thereby sustaining TCR signaling and enhancing T-cell effector functions.



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Caption: HPK1 negative feedback loop in TCR signaling.

Experimental Protocols

The evaluation of HPK1 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and functional effects.

Biochemical Potency Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to determine the biochemical IC50 of inhibitors against HPK1.



 Principle: The assay measures the inhibition of the phosphorylation of a substrate by the kinase. A biotinylated substrate and a europium-labeled anti-phospho-substrate antibody are utilized.

· General Protocol:

- Recombinant HPK1 enzyme is incubated with the test inhibitor at various concentrations.
- ATP and a biotinylated SLP-76 peptide substrate are added to initiate the kinase reaction.
- The reaction is stopped, and a europium-labeled anti-phospho-SLP-76 (Ser376) antibody and a streptavidin-conjugated acceptor (e.g., XL665) are added.
- If the substrate is phosphorylated, the binding of the antibody and streptavidin to the same molecule brings the FRET donor (europium) and acceptor into proximity, generating a FRET signal.
- The signal is measured, and IC50 values are calculated from the dose-response curve.

Cellular Target Engagement: pSLP-76 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, the direct substrate of HPK1, in a cellular context.

 Principle: Inhibition of HPK1 in cells leads to a decrease in pSLP-76 levels upon T-cell receptor (TCR) stimulation.

General Protocol:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) are preincubated with the test inhibitor at various concentrations.
- T-cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
- Cells are lysed, and the protein concentration is determined.



- The levels of phosphorylated SLP-76 (Ser376) are quantified using methods such as ELISA, Western Blotting, or phospho-flow cytometry.
- IC50 values are determined by analyzing the reduction in pSLP-76 levels as a function of inhibitor concentration.

Functional Cellular Assay: IL-2 Release Assay

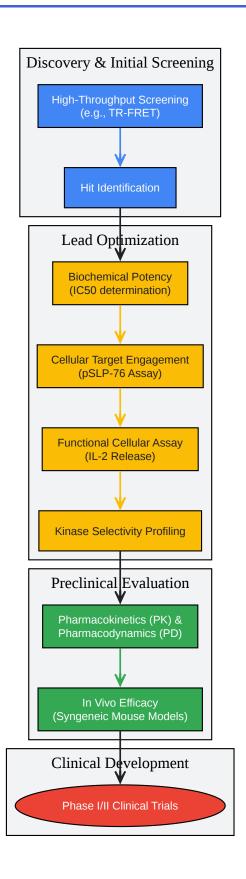
This assay assesses the functional consequence of HPK1 inhibition by measuring the production of the cytokine IL-2, a key indicator of T-cell activation.

- Principle: Inhibition of the negative regulator HPK1 is expected to enhance TCR-mediated Tcell activation and subsequent IL-2 secretion.
- General Protocol:
 - PBMCs or isolated T-cells are pre-treated with various concentrations of the HPK1 inhibitor.
 - The cells are then stimulated with anti-CD3/CD28 antibodies.
 - After an incubation period, the cell culture supernatant is collected.
 - The concentration of IL-2 in the supernatant is measured using an ELISA kit.
 - EC50 values, the concentration at which the inhibitor elicits a half-maximal response, are calculated.

Experimental Workflow for HPK1 Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel HPK1 inhibitors, from initial screening to in vivo efficacy studies.





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Caption: Typical workflow for HPK1 inhibitor evaluation.



In conclusion, the development of potent and selective HPK1 inhibitors represents a highly promising avenue in cancer immunotherapy. The diverse chemical scaffolds currently under investigation, from diaminopyrimidine carboxamides to spiro-azaindolines, demonstrate the intensive efforts in this field. The systematic evaluation of these compounds through robust biochemical and cellular assays is crucial for identifying candidates with optimal therapeutic potential. As more inhibitors progress through clinical trials, a clearer understanding of their efficacy and safety profiles will emerge, paving the way for novel treatment options for cancer patients.

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